

Application Note: UFC-MS/MS for Pharmacokinetic Studies of 3,4-Divanillyltetrahydrofuran

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Compound of Interest

Compound Name: **3,4-Divanillyltetrahydrofuran**

Cat. No.: **B1202787**

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Abstract

This application note describes a sensitive and robust Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the quantitative determination of **3,4-Divanillyltetrahydrofuran** in rat plasma. This method is suitable for conducting pharmacokinetic studies of this bioactive lignan. The protocol includes a simple protein precipitation step for sample preparation, followed by a rapid UFLC separation and detection using a triple quadrupole mass spectrometer. The method was demonstrated to be suitable for elucidating the pharmacokinetic profile of **3,4-Divanillyltetrahydrofuran** in a preclinical setting.

Introduction

3,4-Divanillyltetrahydrofuran is a lignan found in various plants, including stinging nettle (*Urtica dioica*) and flaxseed (*Linum usitatissimum*).^[1] It has garnered significant interest in the scientific community for its biological activities, particularly its ability to bind to sex hormone-binding globulin (SHBG), which may lead to an increase in free testosterone levels.^{[1][2][3]} Recent studies have also suggested its potential therapeutic effects on hypogonadism in diabetic mice by activating the expression of Nur77 and proteins related to testosterone synthesis.^[4] To understand the absorption, distribution, metabolism, and excretion (ADME) of **3,4-Divanillyltetrahydrofuran**, a reliable and sensitive bioanalytical method is crucial. This application note presents a UFLC-MS/MS method for the pharmacokinetic profiling of **3,4-Divanillyltetrahydrofuran** in rat plasma.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of **3,4-Divanillyltetrahydrofuran** from rat plasma.

- Materials:

- Rat plasma (K2-EDTA)
- **3,4-Divanillyltetrahydrofuran** reference standard
- Internal Standard (IS) solution (e.g., Verapamil, 100 ng/mL in acetonitrile)
- Acetonitrile (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)

- Protocol:

- Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution.
- Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[\[5\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 200 µL of the supernatant to a clean autosampler vial.
- Inject 5 µL of the supernatant into the UFLC-MS/MS system.

UFLC-MS/MS Conditions

- Instrumentation:

- UFLC System: Shimadzu Nexera X2 or equivalent

- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
- Analytical Column: C18 reversed-phase column (e.g., 100 mm × 3.0 mm, 3.5 µm)[5]
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient Elution:

Time (min)	%B
0.01	10
1.00	95
2.50	95
2.51	10

| 4.00 | 10 |

- Flow Rate: 0.8 mL/min[5]
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:

Compound	Q1 (m/z)	Q3 (m/z)	DP (V)	CE (V)
3,4-Divanillyltetrahydrofuran	359.2	137.1	60	25

| Verapamil (IS) | 455.3 | 165.2 | 80 | 35 |

- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 55 psi
- Curtain Gas: 35 psi
- Temperature: 550°C
- IonSpray Voltage: 5500 V

Data Presentation

A hypothetical pharmacokinetic study was conducted in Sprague-Dawley rats following a single oral administration of 40 mg/kg of **3,4-Divanillyltetrahydrofuran**.^{[6][7]} Plasma samples were collected at various time points and analyzed using the described UFLC-MS/MS method.

Table 1: Mean Plasma Concentration-Time Profile of 3,4-Divanillyltetrahydrofuran in Rats (n=6)

Time (h)	Mean Plasma Concentration (ng/mL) ± SD
0.25	85.3 ± 15.2
0.5	210.5 ± 35.8
1.0	450.1 ± 76.5
2.0	380.7 ± 64.7
4.0	250.4 ± 42.6
8.0	110.9 ± 18.9
12.0	55.2 ± 9.4
24.0	10.1 ± 1.7

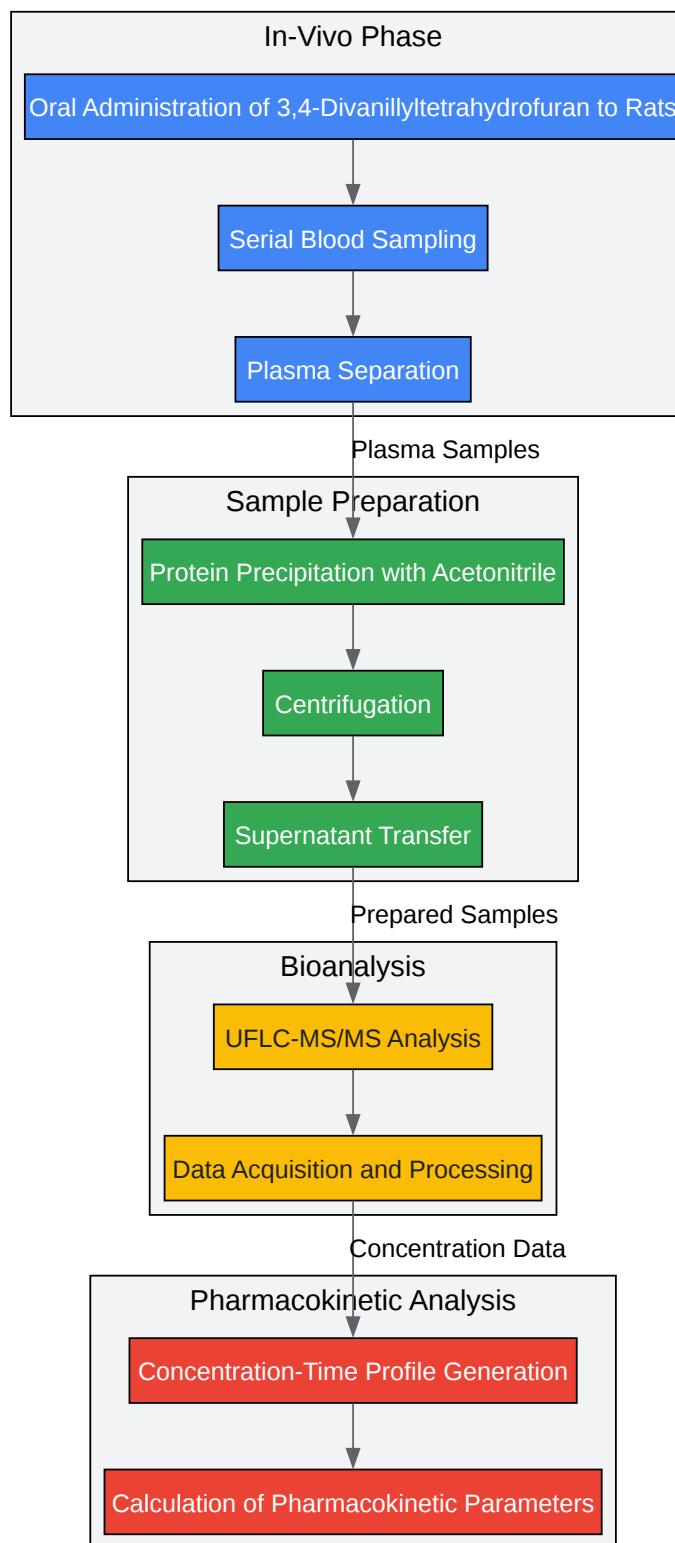
Table 2: Key Pharmacokinetic Parameters of 3,4-Divanillyltetrahydrofuran in Rats

Parameter	Value ± SD
Cmax (ng/mL)	465.8 ± 79.2
Tmax (h)	1.0 ± 0.0
AUC(0-t) (ng·h/mL)	2150.6 ± 365.6
AUC(0-inf) (ng·h/mL)	2205.3 ± 374.9
t _{1/2} (h)	4.5 ± 0.8

Visualizations

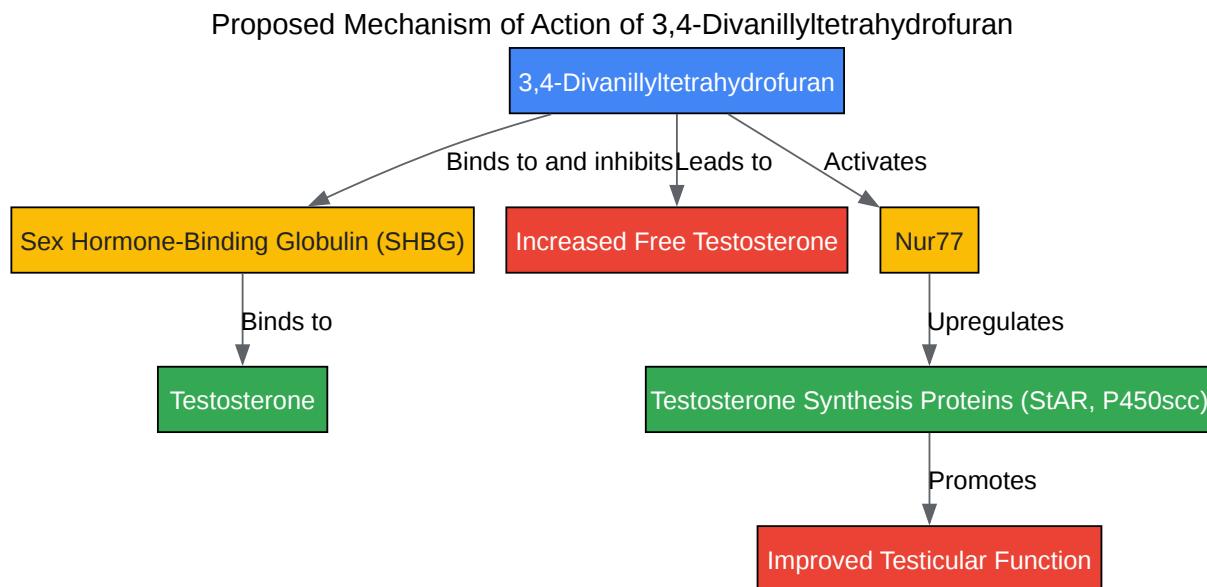
Experimental Workflow

Experimental Workflow for Pharmacokinetic Study

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Caption: Workflow for the pharmacokinetic study of **3,4-Divanillyltetrahydrofuran**.

Signaling Pathway



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Caption: Proposed signaling pathways of **3,4-Divanillytetrahydrofuran**.

Conclusion

The UFLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of **3,4-Divanillytetrahydrofuran** in rat plasma. The simple sample preparation and fast chromatographic runtime make it well-suited for high-throughput analysis in pharmacokinetic studies. The successful application of this method will aid in the further preclinical and clinical development of **3,4-Divanillytetrahydrofuran** as a potential therapeutic agent.

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